molecular formula C5H11N3S B1654449 Acetone 2-methylthiosemicarbazone CAS No. 2324-41-6

Acetone 2-methylthiosemicarbazone

Cat. No.: B1654449
CAS No.: 2324-41-6
M. Wt: 145.23 g/mol
InChI Key: NSOWDUZCPCOTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetone 2-methylthiosemicarbazone (systematic name: 2-(propan-2-ylidene)hydrazinecarbothioamide) is a thiosemicarbazone derivative synthesized by condensing acetone with thiosemicarbazide in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux conditions . Its molecular formula is C₄H₉N₃S, with an average molecular weight of 131.197 g/mol . The compound features a methyl group from acetone and a tridentate =N–HN–C=S system, enabling coordination with transition metals and diverse biological activities .

Properties

CAS No.

2324-41-6

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

1-methyl-1-(propan-2-ylideneamino)thiourea

InChI

InChI=1S/C5H11N3S/c1-4(2)7-8(3)5(6)9/h1-3H3,(H2,6,9)

InChI Key

NSOWDUZCPCOTIP-UHFFFAOYSA-N

SMILES

CC(=NN(C)C(=S)N)C

Canonical SMILES

CC(=NN(C)C(=S)N)C

Other CAS No.

2324-41-6

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Thiosemicarbazones

Key Observations :

  • Acetone-derived thiosemicarbazone has the simplest structure, enhancing solubility in polar solvents due to its low molecular weight .
  • Aromatic substituents (e.g., phenyl in acetophenone derivatives) increase lipophilicity, improving membrane permeability .
  • Electron-withdrawing groups (e.g., chlorine in 2-chlorobenzaldehyde derivatives) enhance stability and metal-chelation efficacy .

Key Findings :

  • Acetone 2-methylthiosemicarbazone shows moderate antimicrobial activity but excels in forming stable metal complexes (e.g., Pd(II)), which exhibit enhanced cytotoxicity .
  • Acetophenone derivatives are potent tyrosinase inhibitors due to aromatic π-π interactions with the enzyme’s copper center .
  • Chlorinated derivatives (e.g., 2-chlorobenzaldehyde) demonstrate superior antifungal activity (MIC: 4 µg/mL against Candida albicans) due to enhanced electrophilicity .

Physicochemical and Coordination Properties

Table 3: Physicochemical and Coordination Behavior
Compound Name Solubility Melting Point (°C) Metal Coordination Preference
This compound High in DMSO 160–162 Pd(II), Cu(II)
Acetophenone thiosemicarbazone Moderate in ethanol 185–187 Fe(III), Zn(II)
2-Chlorobenzaldehyde thiosemicarbazone Low in water 198–200 Ni(II), Co(II)

Insights :

  • The methyl group in acetone derivatives improves solubility in DMSO, facilitating in vitro assays .
  • Chlorine substituents increase melting points due to stronger intermolecular forces (halogen bonding) .
  • Adamantanone derivatives exhibit rigid, bulky structures, favoring selective enzyme inhibition over metal coordination .

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